

Application Notes and Protocols: Porcine Galanin ELISA Kit

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Compound of Interest		
Compound Name:	Galanin (swine)	
Cat. No.:	B14795724	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantification of porcine galanin in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Galanin is a neuropeptide involved in a wide range of physiological processes, making its accurate measurement crucial for research in neuroscience, endocrinology, and drug development.[1]

Introduction

Galanin is a neuropeptide widely expressed in the central and peripheral nervous systems, as well as in the gut.[1] It mediates its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2][3] Galanin is implicated in various biological functions, including pain modulation, neuroprotection, and endocrine regulation.[1] This ELISA kit provides a sensitive and specific method for the quantitative determination of porcine galanin in samples such as serum, plasma, and tissue homogenates.

Principle of the Assay

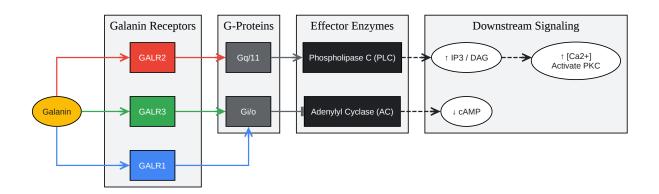
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for porcine galanin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any galanin present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for porcine



galanin is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin-HRP is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of galanin bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Galanin Signaling Pathway

Galanin exerts its effects by binding to its three G protein-coupled receptors (GPCRs), GALR1, GALR2, and GALR3.[1][2][3] These receptors are coupled to different intracellular signaling cascades. GALR1 and GALR3 are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] In contrast, GALR2 is coupled to Gq/11 proteins, which activate phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4]



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Galanin receptor signaling pathways.

Materials and Methods Kit Components (Typical)



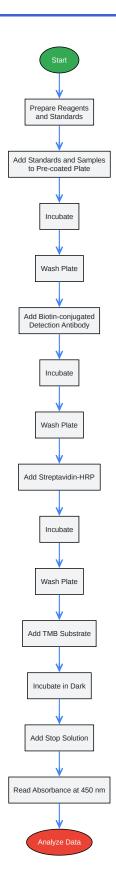
Component	Quantity	Storage
Pre-coated 96-well Microplate	1	4°C
Porcine Galanin Standard	2 vials	4°C
Biotin-conjugated anti-porcine Galanin Antibody	1 vial	4°C
Streptavidin-HRP	1 vial	4°C
Standard Diluent	1 vial	4°C
Assay Diluent	1 vial	4°C
Wash Buffer (20x concentrate)	1 vial	4°C
TMB Substrate	1 vial	4°C
Stop Solution	1 vial	4°C
Plate Sealers	4	Room Temperature

Reagent Preparation

- Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized or distilled water.
- Porcine Galanin Standard: Reconstitute the Porcine Galanin Standard with Standard Diluent to create a stock solution. Prepare a dilution series of the standard as specified in the kit's manual.
- Biotin-conjugated anti-porcine Galanin Antibody: Prepare a working solution by diluting the concentrated antibody in Assay Diluent.
- Streptavidin-HRP: Prepare a working solution by diluting the concentrated Streptavidin-HRP in Assay Diluent.

Experimental Protocol





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Sandwich ELISA experimental workflow.



- Prepare Reagents: Bring all reagents to room temperature before use. Prepare all required reagents, working standards, and samples as directed in the previous sections.
- Add Standards and Samples: Add 100 μL of each standard and sample into the appropriate wells. Cover with a plate sealer and incubate for 2 hours at 37°C.
- Wash: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 1x Wash Buffer (300 μL) using a squirt bottle, multichannel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add Biotin-conjugated Antibody: Add 100 μL of the working solution of Biotin-conjugated antiporcine Galanin Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
- Wash: Repeat the wash as in step 3.
- Add Streptavidin-HRP: Add 100 μL of the working solution of Streptavidin-HRP to each well.
 Cover with a new plate sealer and incubate for 1 hour at 37°C.
- Wash: Repeat the wash as in step 3.
- Add Substrate: Add 90 μL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.

Data Analysis

 Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.



- Generate Standard Curve: Subtract the average zero standard optical density. Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.
- Determine Sample Concentrations: Interpolate the concentration of galanin in the samples from the standard curve.

Example Standard Curve Data

Concentration (pg/mL)	O.D. 450 nm
1000	2.512
500	1.624
250	0.988
125	0.556
62.5	0.312
31.25	0.189
15.625	0.125
0	0.052

Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.

Troubleshooting



Problem	Possible Cause	Solution
No or Weak Signal	Reagent omission or improper preparation.	Ensure all reagents were added in the correct order and prepared according to the protocol.[5]
Insufficient incubation time or temperature.	Adhere to the recommended incubation times and temperatures.[5]	
Inactive reagents.	Ensure reagents are within their expiration date and stored correctly.	
High Background	Insufficient washing.	Increase the number of washes and ensure complete aspiration of wash buffer.[6]
Cross-contamination between wells.	Use fresh pipette tips for each standard and sample. Avoid splashing.[6]	
Substrate solution exposed to light.	Store and incubate the TMB substrate in the dark.[6]	_
High Variability	Improper pipetting technique.	Ensure consistent and accurate pipetting. Calibrate pipettes regularly.[5]
Inconsistent washing.	Use an automated plate washer for better consistency. Ensure all wells are washed uniformly.[7]	
Bubbles in wells.	Ensure there are no bubbles in the wells before reading the plate.[5]	_

For a more comprehensive troubleshooting guide, refer to general ELISA troubleshooting resources.[5][6][7][8]



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